2-Bromo-6-methylpyridine
Overview
Description
2-Bromo-6-methylpyridine is a brominated pyridine derivative that serves as a key intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom at the second position and a methyl group at the sixth position on the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of derivatives of 2-bromo-6-methylpyridine has been explored in several studies. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, has been described with high regioselectivity and yield, demonstrating the synthetic versatility of brominated pyridine derivatives .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been studied using various analytical techniques. For example, the crystal structure of a Schiff base compound derived from a brominated pyridine has been determined, providing insights into the molecular geometry and intramolecular interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions. The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, showcasing the potential for incorporating carbon dioxide into organic molecules . Furthermore, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine illustrates the use of brominated pyridines in radiochemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-methylpyridine derivatives are influenced by the presence of substituents on the pyridine ring. Bromination reactions of methylpyridines in fuming sulfuric acid have been shown to yield bromo derivatives with excellent selectivity and yields, indicating the reactivity of the pyridine nucleus under these conditions . The properties of these compounds are essential for their application in various chemical processes.
Scientific Research Applications
1. Pharmaceutical and Chemical Intermediates
2-Bromo-6-methylpyridine serves as a crucial intermediate in pharmaceutical and chemical synthesis. For instance, Xu Liang (2010) noted the use of 2-amino-6-bromopyridine, a derivative of 2-bromo-6-methylpyridine, in producing important pharmaceutical intermediates, highlighting its value in synthetic chemistry (Xu Liang, 2010).
2. Synthesis of Complex Compounds
Martin Bette and D. Steinborn (2012) demonstrated the use of 2-bromo-6-methylpyridine in synthesizing tetrakis(2-pyridyl)tin compounds, showcasing its role in forming complex chemical structures (Bette & Steinborn, 2012).
3. Selective Bromination Processes
The compound plays a role in selective bromination processes, as detailed by M. A. Gray, L. Konopski, and Y. Langlois (1994), who used 2-methoxy-6-methylpyridine, a related compound, for regioselective bromination (Gray, Konopski, & Langlois, 1994).
4. Convertible Isocyanides in Multicomponent Chemistry
Gydo van der Heijden et al. (2016) highlighted the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide in multicomponent chemistry, demonstrating its efficiency and stability in synthetic applications (van der Heijden et al., 2016).
5. Electrochemical Coupling in Organic Synthesis
Jadson L. Oliveira et al. (2012) explored the electrochemical coupling of mono and dihalopyridines catalyzed by nickel complexes, including 2-bromo-6-methylpyridine, for the synthesis of complex organic compounds (Oliveira et al., 2012).
6. Synthesis and Crystal Structure Analysis
Wang, Nong, Sht, and Qi (2008) utilized 2-bromo-6-methylpyridine derivatives for synthesizing new Schiff base compounds, providing insights into their crystal structures and potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
7. Suzuki Cross-Coupling Reactions
Gulraiz Ahmad et al. (2017) conducted Suzuki cross-coupling reactions using 2-bromo-6-methylpyridine derivatives, demonstrating its role in creating novel pyridine-based compounds with potential biological activities (Ahmad et al., 2017).
Safety And Hazards
2-Bromo-6-methylpyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
2-bromo-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPICLICFSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201229 | |
Record name | 2-Bromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylpyridine | |
CAS RN |
5315-25-3 | |
Record name | 2-Bromo-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5315-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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